1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride
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Overview
Description
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride is a chemical compound with the molecular formula C₈H₇FO₃S. . Benzofuran compounds are characterized by a fused benzene and furan ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride typically involves the sulfonylation of 1,3-dihydro-2-benzofuran. One common method includes the reaction of 1,3-dihydro-2-benzofuran with sulfuryl fluoride (SO₂F₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group at the 5-position of the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation to form benzofuran-2,3-dione derivatives or reduction to form dihydrobenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: Benzofuran-2,3-dione derivatives.
Reduction Reactions: Dihydrobenzofuran derivatives.
Scientific Research Applications
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the inhibition of sulfonamide-sensitive enzymes, which play a role in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydro-2-benzofuran-5-sulfonamide
- 1,3-Dihydro-2-benzofuran-5-sulfonate
- 1,3-Dihydro-2-benzofuran-5-sulfonothioate
Uniqueness
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its sulfonamide, sulfonate, and sulfonothioate analogs. The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis and a potent enzyme inhibitor .
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c9-13(10,11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJPXVBNIAZIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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